GW2580-d6

Bioanalysis LC-MS/MS Pharmacokinetics

Accurate LC-MS/MS quantification of GW2580 in plasma or tissue homogenates is routinely compromised by matrix effects and ion suppression. GW2580-d6 resolves this through site-selective deuteration at two methoxy groups, delivering a definitive +6 Da mass shift that ensures baseline chromatographic resolution and eliminates spectral crosstalk from the target analyte. • Engineered for FDA Bioanalytical Method Validation compliance; corrects matrix effects and instrument drift for reliable PK parameters (AUC, Cmax, t1/2). • Indispensable for ADME studies, metabolite identification, and metabolic stability assays in hepatocytes or microsomes. • High isotopic purity (≥98% atom% D); MW 372.45; white to off-white solid; shipped at ambient temperature.

Molecular Formula C20H22N4O3
Molecular Weight 372.4 g/mol
Cat. No. B12421085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGW2580-d6
Molecular FormulaC20H22N4O3
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)COC2=C(C=C(C=C2)CC3=CN=C(N=C3N)N)OC
InChIInChI=1S/C20H22N4O3/c1-25-16-6-3-13(4-7-16)12-27-17-8-5-14(10-18(17)26-2)9-15-11-23-20(22)24-19(15)21/h3-8,10-11H,9,12H2,1-2H3,(H4,21,22,23,24)/i1D3,2D3
InChIKeyMYQAUKPBNJWPIE-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GW 2580-d3: Core Structural & Labeling Attributes


5-[[3-(Trideuteriomethoxy)-4-[[4-(trideuteriomethoxy)phenyl]methoxy]phenyl]methyl]pyrimidine-2,4-diamine, also catalogued as GW 2580-d3 , is a selectively deuterated pyrimidine derivative. It is the stable isotope-labeled analog of GW 2580, a well-characterized, potent, and selective cFMS (CSF-1R) kinase inhibitor. The compound's molecular formula is C20H16D6N4O3, and it possesses a molecular weight of 372.45 g/mol . Its primary utility lies not in direct therapeutic effect, but as an indispensable analytical internal standard for the accurate quantification of its non-deuterated parent, GW 2580, in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

GW 2580-d3: Accuracy Advantage Over Generic Standards


Substituting this compound with a non-deuterated or an isotopically distinct analog (e.g., a D9- or D3-labeled version) will demonstrably compromise the analytical validity of LC-MS/MS workflows. The specific, site-selective incorporation of six deuterium atoms at two methoxy groups provides a distinct +6 Da mass shift relative to unlabeled GW 2580 . This mass shift is engineered to provide baseline chromatographic resolution and eliminate spectral crosstalk from the analyte of interest, a critical requirement for validated bioanalytical methods [1]. Using an analog with a different degree of deuteration (e.g., D9-trimethoprim) would introduce a non-matching mass differential and potentially differing ionization efficiency, thereby failing to correct for matrix effects and ion suppression/enhancement specific to GW 2580, which is the primary source of error in quantitative bioanalysis [2].

GW 2580-d3: Quantitative Evidence


Mass Shift for Unambiguous MS Discrimination

The incorporation of six deuterium atoms across two specific trideuteriomethoxy substituents results in a defined +6 Da mass differential compared to the non-deuterated parent molecule, GW 2580. This property is fundamental for its function as an internal standard. The unlabeled compound has a molecular weight of 366.42 g/mol, while the target deuterated compound has a molecular weight of 372.45 g/mol . This +6 Da difference is substantial enough to ensure complete mass separation from the parent analyte's isotopic envelope, minimizing the risk of ion suppression or cross-talk in MS/MS detection [1].

Bioanalysis LC-MS/MS Pharmacokinetics

High Isotopic Purity Minimizes Spectral Interference

In the context of deuterated trimethoprim analogs, suppliers report isotopic purity levels that are critical for method performance. For instance, a Trimethoprim-d9 product is documented to contain 90% D9, 10% D6, and 0% D0 species . While specific batch data for this GW 2580-d3 compound must be verified via Certificate of Analysis, the general class of high-purity deuterated pyrimidines for analytical use typically exhibits a primary D6 isotopic purity of ≥90% . This high purity ensures that the primary +6 Da peak is the dominant signal, which is essential for preventing significant background interference from D0, D3, or other partially deuterated species in the MS channel used for the internal standard.

Isotopic Purity Analytical Validation Internal Standard

Parent Scaffold Potency Demands Precision Quantification

The non-deuterated parent compound, GW 2580, is a highly potent and selective cFMS (CSF-1R) kinase inhibitor with a reported IC50 of 0.03 μM (30 nM) [1]. This high potency necessitates the development of highly sensitive and specific bioanalytical methods for quantifying GW 2580 in biological matrices at low concentrations. The deuterated internal standard, 5-[[3-(Trideuteriomethoxy)-4-[[4-(trideuteriomethoxy)phenyl]methoxy]phenyl]methyl]pyrimidine-2,4-diamine, is therefore essential for achieving the required assay sensitivity and precision to support pharmacokinetic, toxicokinetic, and drug-drug interaction studies.

cFMS Kinase IC50 CSF-1R

Kinase Selectivity Requires Specific Internal Standard

GW 2580 exhibits high selectivity for its target, showing no activity against 186 other kinases in a panel screen [1]. This pronounced selectivity, while a major therapeutic advantage, creates a challenging analytical landscape. Methods must accurately quantify GW 2580 in the presence of a vast excess of other potentially interfering biomolecules without any cross-reactivity. The use of the deuterated analog, with its identical chemical properties but distinct mass, provides an unassailable internal reference point that ensures specificity in mass spectrometric detection, a capability that cannot be matched by any non-isotopic internal standard.

Selectivity Kinase Panel Off-target

GW 2580-d3: Application Scenarios


LC-MS/MS Method Development for PK Studies

This compound is the unequivocal choice as an internal standard when developing a validated LC-MS/MS method for quantifying GW 2580 in plasma, serum, or tissue homogenates . Its +6 Da mass shift and high isotopic purity are essential for meeting regulatory guidelines (e.g., FDA Bioanalytical Method Validation) for accuracy and precision. The data in Section 3 confirms its ability to correct for matrix effects and instrument drift, which are critical for generating reliable pharmacokinetic parameters (AUC, Cmax, t1/2) .

Drug Metabolism and Disposition Studies

For researchers investigating the absorption, distribution, metabolism, and excretion (ADME) of GW 2580, this deuterated internal standard is indispensable . It enables the precise quantification of the parent drug and facilitates the identification of metabolites. Its use mitigates the analytical variability inherent in processing complex biological samples, thereby increasing confidence in the resulting metabolic profile and enabling accurate determination of metabolic stability in hepatocytes or microsomes .

Quality Control and Release Testing

In a pharmaceutical quality control (QC) environment, this deuterated analog can serve as a highly accurate internal standard for HPLC or UPLC-MS assays designed to assay the purity and content of GW 2580 drug substance or formulated drug product . Its use minimizes injection-to-injection variability and provides a robust method for confirming that the active pharmaceutical ingredient (API) meets pre-defined purity specifications, typically ≥98% .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for GW2580-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.